

Technical Guide: Solubility Profile & Handling of (Azetidin-3-yl)methanethiol

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Compound of Interest

Compound Name: (Azetidin-3-yl)methanethiol

Cat. No.: B12273027

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Executive Summary

(Azetidin-3-yl)methanethiol (CAS: Generic structure ref. 106253-83-2 for analogs) represents a class of strained, polar heterocycles used as "staples" in fragment-based drug discovery (FBDD) and proteolysis targeting chimeras (PROTACs). Its utility lies in the orthogonal reactivity of the secondary amine (azetidine ring) and the primary thiol.

However, its solubility profile is non-trivial due to competing factors: high polarity favoring aqueous media, oxidative instability of the thiol leading to insoluble disulfide polymers, and pH-dependent ionization. This guide provides a definitive solubility map and the experimental logic required to handle this compound without compromising its integrity.

Physicochemical Characterization

To predict solubility behavior, we must first understand the ionization states governing the molecule's solvation shell.

Structural Properties

- Core Scaffold: Azetidine (4-membered nitrogen heterocycle).[1] High ring strain (~26 kcal/mol) increases reactivity.
- Functional Groups:
 - Secondary Amine (): Basic center.
 - Methanethiol: Nucleophilic, redox-active center.

Ionization & Polarity (Predicted)

Unlike amino acids (which are zwitterionic), **(Azetidin-3-yl)methanethiol** exists primarily as a cation at physiological pH.

Property	Value (Approx.)	Implication for Solubility
pKa (Amine)	10.5 – 11.0	Protonated () at pH < 10. High water solubility.
pKa (Thiol)	8.5 – 9.2	Neutral () at pH < 8; Anionic () at pH > 9.
LogP (Free Base)	-0.5 to 0.2	Amphiphilic but leans hydrophilic.
LogD (pH 7.4)	-2.5 (Cationic)	Highly soluble in aqueous buffers; poor in non-polar organics.

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Technical Insight: At pH 7.0, the molecule carries a net charge of +1 (Amine+, Thiol neutral). This cationic nature drives high solubility in water but necessitates the use of polar aprotic solvents (DMSO) for organic reactions.

Solubility Profile: Aqueous vs. Organic

The following matrix categorizes solvent compatibility based on the Hydrochloride Salt (HCl) form, which is the standard commercial preparation due to stability.

Solvent Compatibility Matrix

Solvent Class	Representative Solvent	Solubility Rating	Technical Notes
Aqueous	Water (pH < 7)	Excellent (>50 mg/mL)	Stable as cation. Avoid basic water to prevent oxidation.
Aqueous	PBS (pH 7.4)	Good	Risk of disulfide formation increases as pH approaches thiol pKa.
Polar Aprotic	DMSO, DMF	Excellent (>100 mg/mL)	Preferred for stock solutions. Use degassed solvent.
Polar Protic	Methanol, Ethanol	Good	Useful for transfers; avoid for long-term storage (nucleophilic attack risk).
Chlorinated	Dichloromethane (DCM)	Poor (Salt) / Mod (Base)	HCl salt is insoluble. Free base (generated in situ) is moderately soluble.
Non-Polar	Hexane, Ether	Insoluble	Useful as anti-solvents for precipitation/purification.

The "Hidden" Solubility Factor: Oxidative Oligomerization

A common error is misinterpreting oxidative precipitation as poor solubility.

- Mechanism: In the presence of oxygen and base (pH > 7), the thiol () oxidizes to a disulfide dimer ()

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- Consequence: The dimer often has significantly lower solubility than the monomer, leading to "crashing out" in aqueous buffers.
- Mitigation: Always include a reducing agent (TCEP or DTT) in aqueous solubility assays.

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility

Use this protocol to establish the saturation limit (S_{max}) for your specific lot.

Reagents:

- Degassed Phosphate Buffer (pH 6.5)
- TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)
- HPLC Grade Acetonitrile (for dilution)

Workflow:

- Preparation: Prepare a 10 mM TCEP solution in the buffer to prevent oxidation during the assay.
- Saturation: Add excess **(Azetidin-3-yl)methanethiol HCl** to 500 μ L of TCEP-buffer in a glass vial.
- Equilibration: Shake at 25°C for 24 hours. Do not sonicate excessively as heat promotes degradation.
- Filtration: Filter supernatant using a 0.22 μ m PVDF syringe filter.
- Quantification: Dilute 10 μ L of filtrate into 990 μ L of HPLC mobile phase. Analyze via LC-MS or HPLC-UV (205 nm, though extinction coefficient is low; derivatization with Ellman's reagent is more accurate).

Protocol B: Free-Basing for Organic Synthesis

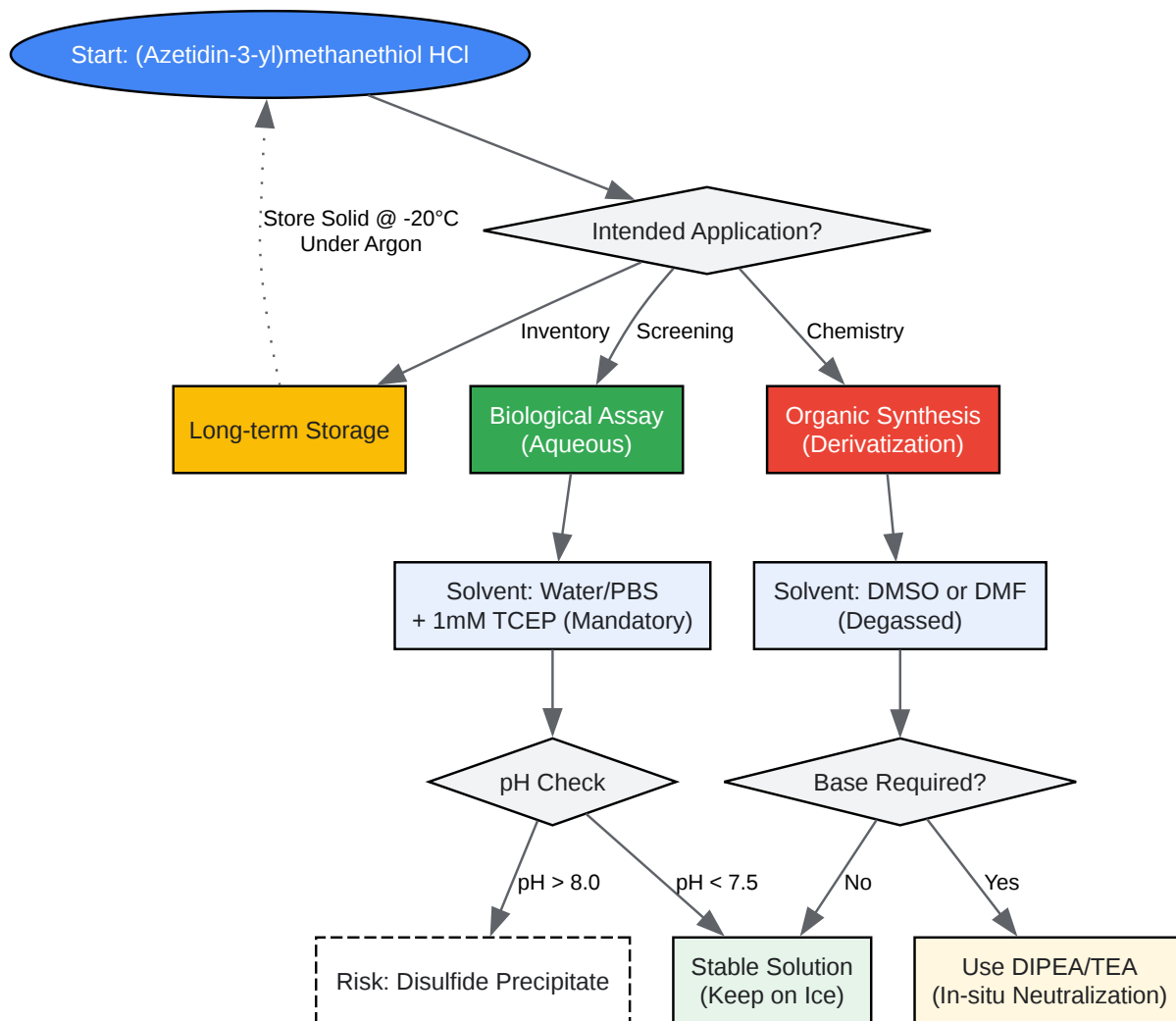
Use this when the reaction requires the free amine in a non-polar solvent (e.g., DCM).

- Suspend the HCl salt in DCM (10 mL/g).
- Add 2.5 equivalents of
(Triethylamine) or DIPEA.
- Critical Step: The solid will not dissolve immediately. Sonication may be required.^[2]
- If a clear solution is required, perform a biphasic extraction:
 - Dissolve salt in minimal water (degassed).
 - Add equal volume DCM.
 - Adjust aqueous pH to ~11 (using NaOH) rapidly while stirring.
 - Separate organic layer immediately to minimize aqueous degradation.
 - Dry over

and use immediately.

Visualization: Handling & Decision Logic

The following diagram illustrates the decision process for solvent selection and handling based on the intended application.



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Figure 1: Decision tree for solvent selection and stability maintenance during handling.

Stability & Storage Guidelines

To maintain the solubility profile described above, strict adherence to storage conditions is required.

- Hygroscopicity: The HCl salt is hygroscopic. Absorption of water initiates hydrolysis and oxidation.
 - Action: Store in a desiccator at -20°C.

- Atmosphere: Thiol protons are susceptible to abstraction by atmospheric oxygen in the presence of trace moisture.
 - Action: Always backfill storage vials with Argon or Nitrogen after use.
- Container: Avoid metallic spatulas or containers (iron/copper) which can catalyze thiol oxidation (Fenton chemistry). Use glass or plastic.

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Sources

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- [2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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